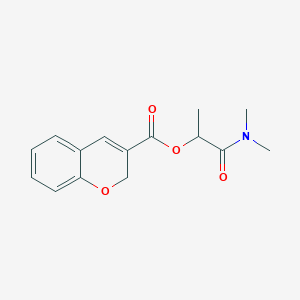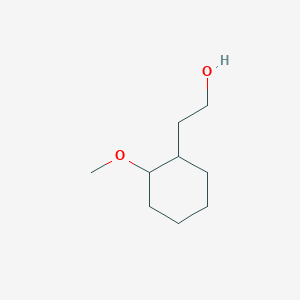
2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, followed by cyclization with thiourea at reflux temperature in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline group substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to interfere with DNA replication and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its specific structural features and the presence of both aniline and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
54359-59-0 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
Clave InChI |
AMGQRFOIFGKIJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)








